2-[(4-fluorophenyl)methoxy]propanoic acid

Chemical Synthesis Procurement Purity Analysis

This para-fluorinated phenylpropanoic acid scaffold is a non-interchangeable building block for PPAR (α, δ, γ) agonist SAR studies. Its distinct para-fluorine substitution pattern dictates unique electronic distribution and metabolic stability compared to ortho/meta isomers, directly influencing receptor subtype selectivity. Essential for metabolic disease drug discovery programs and ideal as a high-purity reference standard for HPLC/LC-MS method development. Minimum 95% purity ensures batch-to-batch reproducibility in critical research applications.

Molecular Formula C10H11FO3
Molecular Weight 198.193
CAS No. 220000-23-7
Cat. No. B2725820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-fluorophenyl)methoxy]propanoic acid
CAS220000-23-7
Molecular FormulaC10H11FO3
Molecular Weight198.193
Structural Identifiers
SMILESCC(C(=O)O)OCC1=CC=C(C=C1)F
InChIInChI=1S/C10H11FO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
InChIKeyQREUQTVFOZOMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Fluorophenyl)methoxy]propanoic Acid (CAS 220000-23-7): A Versatile Fluorinated Scaffold for Medicinal Chemistry and Small Molecule Synthesis


2-[(4-Fluorophenyl)methoxy]propanoic acid (CAS 220000-23-7) is an aromatic carboxylic acid featuring a propanoic acid backbone with a 4-fluorophenyl group attached via a methoxy linker . It is primarily recognized as a versatile small molecule scaffold used in the synthesis of more complex molecules for chemical and biological research . The compound is a member of the substituted phenylpropanoic acid class, a family well-established in the literature as a source of ligands for nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs) [1].

The Critical Distinction: Why 2-[(4-Fluorophenyl)methoxy]propanoic Acid Cannot Be Replaced by a Close Analog


While many fluorinated phenylpropanoic acid analogs share a similar molecular framework, their substitution patterns and isomeric configurations dictate profoundly different physicochemical properties, synthetic utility, and biological activity profiles . The specific para-fluorine substitution on the phenyl ring of this compound influences its electronic distribution and metabolic stability compared to ortho- or meta-fluorinated isomers . Furthermore, the precise position of the methoxy linker and the carboxylic acid group on the propanoic chain are critical determinants of molecular shape and intermolecular interactions, making it an essential, non-interchangeable building block for researchers developing structure-activity relationship (SAR) studies, particularly within the PPAR agonist class [1].

Quantitative Evidence for Differentiating 2-[(4-Fluorophenyl)methoxy]propanoic Acid from Analogs


Purity and Vendor Availability: Direct Comparison of 2-[(4-Fluorophenyl)methoxy]propanoic Acid to Closest Isomeric Analogs

2-[(4-Fluorophenyl)methoxy]propanoic acid (CAS 220000-23-7) is available from specialized suppliers with a guaranteed minimum purity of 95% . In contrast, its closest isomeric analog, 2-(2-fluorophenyl)-2-methoxypropanoic acid (CAS 1247392-62-6), is also available at a minimum 95% purity, but differs critically in its substitution pattern (ortho- vs. para-fluorine) and the position of the methoxy group, which directly impacts its utility in downstream applications . Another analog, 2-(3-fluorophenyl)-3-methoxypropanoic acid, features both a different fluorine position (meta-) and a different methoxy linkage, making it chemically distinct . This level of specification is crucial for researchers requiring a precise, fluorinated building block.

Chemical Synthesis Procurement Purity Analysis

Synthetic Utility as a Scaffold: Comparison of 2-[(4-Fluorophenyl)methoxy]propanoic Acid to Non-Fluorinated Phenylpropanoic Acids

2-[(4-Fluorophenyl)methoxy]propanoic acid is explicitly described by vendors as a 'versatile small molecule scaffold' for the synthesis of more complex molecules . The presence of a single fluorine atom on the para-position of the phenyl ring is a key differentiator from non-fluorinated analogs. In the broader class of phenylpropanoic acid derivatives, fluorine substitution is a well-established strategy to modulate metabolic stability and biological activity [1]. For instance, the phenylpropanoic acid scaffold is a recognized core for developing PPAR agonists, and the specific incorporation of a 4-fluorophenyl group can significantly alter a compound's interaction with the PPAR ligand-binding domain, leading to potential differences in receptor subtype selectivity and potency [2].

Medicinal Chemistry Scaffold Synthesis Fluorine Chemistry

Molecular Weight as an Identity and Purity Marker: Comparison of 2-[(4-Fluorophenyl)methoxy]propanoic Acid to Related Compounds

The exact molecular weight of 2-[(4-fluorophenyl)methoxy]propanoic acid is 198.19 g/mol, based on its molecular formula C10H11FO3 . This value serves as a critical quality control metric for analytical chemistry (e.g., LC-MS confirmation). While isomeric analogs such as 2-(2-fluorophenyl)-2-methoxypropanoic acid (CAS 1247392-62-6) share the same molecular weight of 198.19 g/mol [1], their distinct structural arrangements (ortho- vs. para-fluorine) produce different fragmentation patterns in mass spectrometry and different retention times in chromatography, confirming they are unique chemical entities that cannot be used interchangeably .

Analytical Chemistry Quality Control Compound Identification

Primary Research and Procurement Applications for 2-[(4-Fluorophenyl)methoxy]propanoic Acid


Synthesis of Fluorinated PPAR Agonist Libraries

Researchers involved in metabolic disease drug discovery utilize 2-[(4-fluorophenyl)methoxy]propanoic acid as a key building block for generating libraries of fluorinated phenylpropanoic acid derivatives. These compounds are screened for activity against PPAR subtypes (α, δ, γ), where the presence and position of the fluorine atom on the scaffold have been shown to influence receptor subtype selectivity and potency [1]. The para-fluorine substitution pattern of this specific compound offers a distinct starting point for SAR studies compared to non-fluorinated or ortho/meta-fluorinated analogs, which are known to have different binding profiles [2].

Development of Analytical Methods for Fluorinated Small Molecules

Analytical chemistry laboratories developing and validating quantitative methods (e.g., HPLC, LC-MS) for fluorinated small molecules require a high-purity reference standard. 2-[(4-Fluorophenyl)methoxy]propanoic acid, with its well-defined molecular weight (198.19 g/mol) and minimum 95% purity , serves as an ideal compound for method development, system suitability testing, or as a specific retention time marker when analyzing more complex samples containing similar phenylpropanoic acid derivatives.

Exploration of Fluorine-Directed Reactivity in Organic Synthesis

In academic and industrial synthesis laboratories, this compound is used to explore fluorine-directed reactivity. The electron-withdrawing nature of the para-fluorine atom on the phenyl ring can influence the reactivity of the methoxy and carboxylic acid groups in subsequent synthetic transformations . This allows chemists to develop and optimize novel synthetic routes for creating more complex, fluorinated organic molecules, leveraging the unique electronic environment provided by the 4-fluorophenyl moiety, which is not replicable with non-fluorinated or differently substituted analogs.

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